

# Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

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## Compound of Interest

Compound Name: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

Cat. No.: B1354876

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**, a valuable building block in medicinal chemistry and drug development. This document details predicted spectral data based on analogous compounds, a standard experimental protocol for its synthesis, and a workflow for its preparation and analysis.

## Introduction

**(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** (CAS 107020-12-2) is a protected, non-proteinogenic amino acid derivative.<sup>[1][2][3][4][5]</sup> The presence of the strained four-membered azetidine ring offers unique conformational constraints, making it a desirable component in the design of novel peptidomimetics and therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the carboxylic acid function provide orthogonal protection, allowing for selective chemical manipulation in complex synthetic routes.

## Spectral Data

While a comprehensive, publicly available dataset for **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** is limited, the following tables summarize the expected quantitative spectral data. These predictions are based on the analysis of closely related N-Boc protected amino acid esters and azetidine derivatives.

## Predicted $^1\text{H}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.3	m	1H	$\alpha\text{-H}$
~4.0 - 3.8	m	2H	$\delta\text{-CH}_2$
3.73	s	3H	O-CH <sub>3</sub>
~2.5 - 2.3	m	2H	$\beta\text{-CH}_2$
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

## Predicted $^{13}\text{C}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$  Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	C=O (ester)
~156	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub>
~58	$\alpha\text{-C}$
~52	O-CH <sub>3</sub>
~47	$\delta\text{-C}$
~28	C(CH <sub>3</sub> ) <sub>3</sub>
~25	$\beta\text{-C}$

## Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Ion
216.1230	$[M+H]^+$
238.1050	$[M+Na]^+$
159.0817	$[M-C_4H_9O_2]^+$
116.0706	$[M-Boc+H]^+$

## Experimental Protocol: Synthesis

The following protocol describes a general and reliable method for the synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** from its corresponding carboxylic acid.

Reaction: Esterification of (S)-N-Boc-azetidine-2-carboxylic acid.

Materials:

- (S)-N-Boc-azetidine-2-carboxylic acid
- Methanol (MeOH), anhydrous
- Trimethylchlorosilane (TMSCl)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

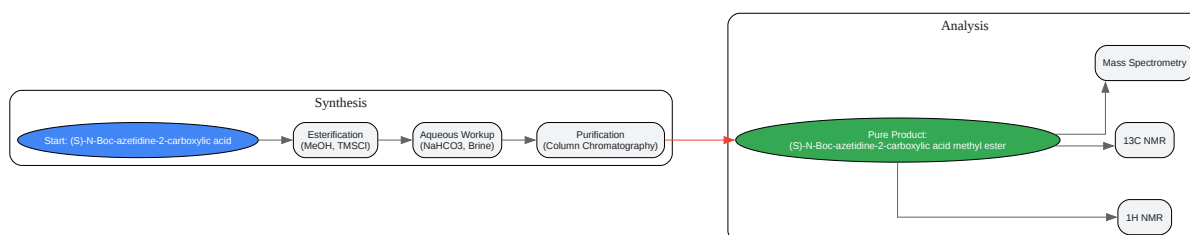
Procedure:

- To a solution of (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), add trimethylchlorosilane (2.0-3.0 eq) dropwise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**.

## Experimental and Analytical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**.



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Caption: Workflow for the synthesis and spectral analysis of the target compound.

This guide provides essential technical information for researchers working with **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in innovative drug discovery programs.

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